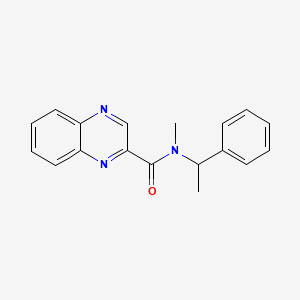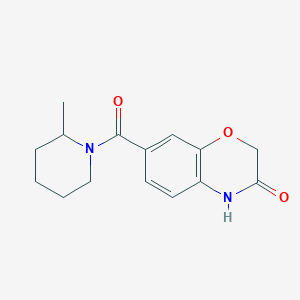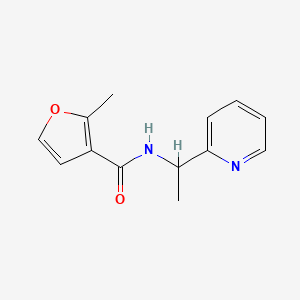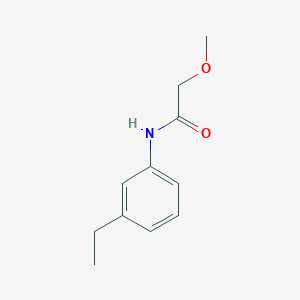
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide, also known as PQ, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. PQ is a quinoxaline derivative that has a unique chemical structure, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide is not fully understood. However, it has been suggested that N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide may exert its pharmacological effects by modulating the activity of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the survival and growth of neurons.
Biochemical and Physiological Effects:
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have a range of pharmacological effects, making it a versatile tool for studying various scientific research areas. However, one limitation of using N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide. One area of interest is the development of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide and its potential as a pharmacological tool. Finally, research is needed to explore the potential of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in other scientific research areas, such as cancer research and drug addiction.
Synthesemethoden
The synthesis of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide involves the reaction of 2-aminoquinoxaline with N-methyl-N-(1-phenylethyl)amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been studied extensively for its potential as a pharmacological tool in various scientific research areas. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have anticonvulsant and antinociceptive properties.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13(14-8-4-3-5-9-14)21(2)18(22)17-12-19-15-10-6-7-11-16(15)20-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINWFKFECDNQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)



![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)


![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)

![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

